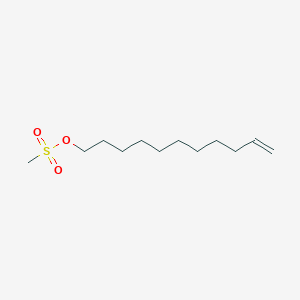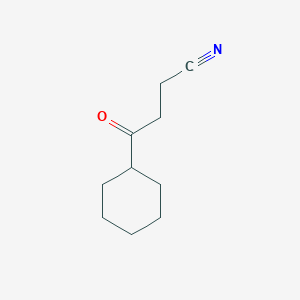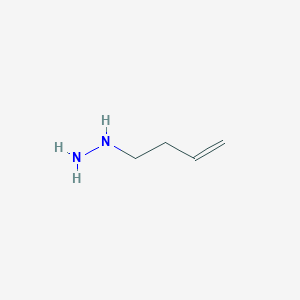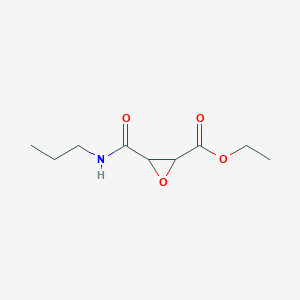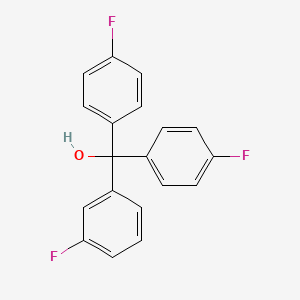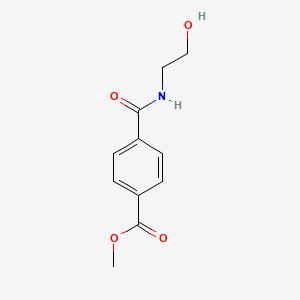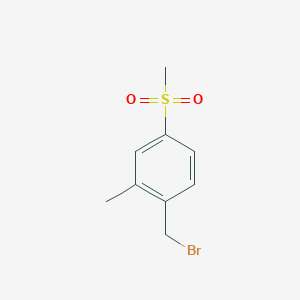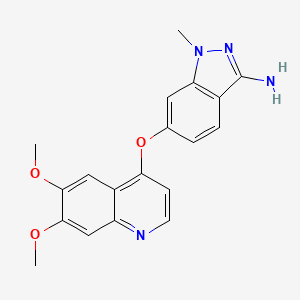
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by its unique structure, which includes a quinoline moiety and an indazole ring, both of which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methoxylation: The quinoline intermediate undergoes methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of the Indazole Ring: This involves the cyclization of hydrazine derivatives with ortho-substituted nitrobenzenes under acidic conditions.
Coupling Reaction: The final step involves coupling the methoxylated quinoline with the indazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include receptor tyrosine kinases such as c-Met and VEGFR2, which are often overexpressed in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: A similar compound with a quinoline and indazole structure, used as a kinase inhibitor in cancer treatment.
Gefitinib: Another kinase inhibitor with a quinazoline structure, used in the treatment of non-small cell lung cancer.
Afatinib: A quinazoline-based kinase inhibitor used for the treatment of non-small cell lung cancer.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is unique due to its specific combination of a quinoline and indazole moiety, which provides a distinct mechanism of action and potentially different pharmacokinetic properties compared to other kinase inhibitors. Its dual inhibition of c-Met and VEGFR2 makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C19H18N4O3/c1-23-15-8-11(4-5-12(15)19(20)22-23)26-16-6-7-21-14-10-18(25-3)17(24-2)9-13(14)16/h4-10H,1-3H3,(H2,20,22) |
InChI Key |
BIWNXULDINSCTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
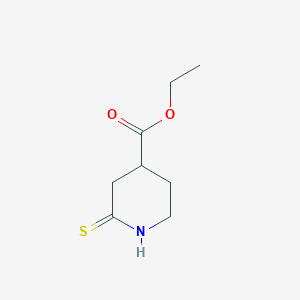
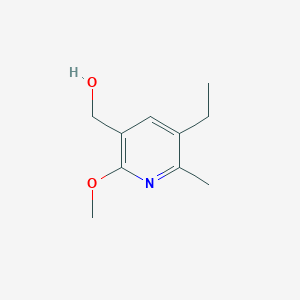
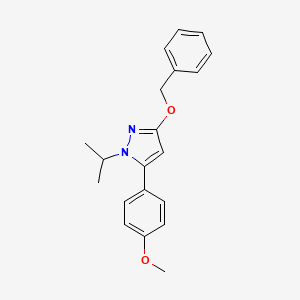
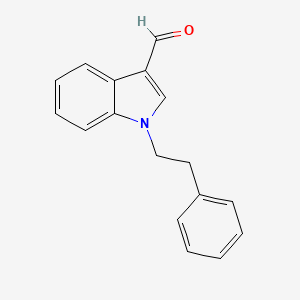
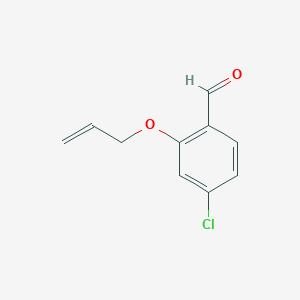
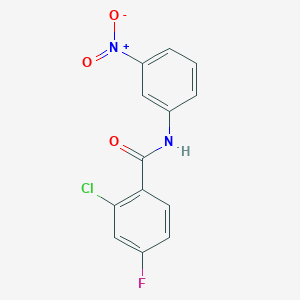
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester](/img/structure/B8555295.png)
